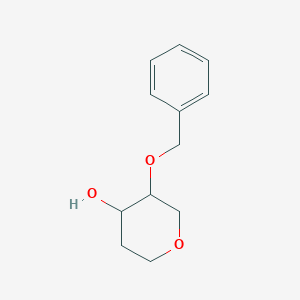

3-(Benzyloxy)oxan-4-ol

描述

Overview of Tetrahydropyran (B127337) Ring Systems in Chemical Research

The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is a cornerstone in the architecture of numerous biologically active compounds and natural products, including pyranose sugars like glucose. wikipedia.orgontosight.ai The prevalence of the tetrahydropyran ring in nature has spurred extensive research into methods for its construction. ontosight.airsc.org Strategies for synthesizing tetrahydropyran rings are diverse and include methods such as cyclization onto oxocarbenium ions, reduction of cyclic hemi-ketals, Michael additions, hetero-Diels-Alder cycloadditions, and various metal-mediated cyclizations. rsc.orgresearchgate.net The ability to functionalize the tetrahydropyran ring at various positions allows for the creation of a wide array of derivatives with distinct chemical and physical properties, making it a versatile scaffold in synthetic and medicinal chemistry. ontosight.airesearchgate.net

Significance of Benzyloxy Substituents in Protecting Group Strategies and Synthetic Design

The benzyl (B1604629) group (Bn), a C6H5CH2 substituent, plays a crucial role in organic synthesis, primarily as a protecting group for hydroxyl and other functional groups. wikipedia.orgwiley.com Benzyl ethers are favored for their robustness and can be introduced under various conditions, such as the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide in the presence of a base. wikipedia.orgorganic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection under acidic catalysis. organic-chemistry.org

Scope and Research Focus on 3-(Benzyloxy)oxan-4-ol and its Analogues

The specific compound, this compound, combines the foundational tetrahydropyran ring with a strategically placed benzyloxy group. This structure presents a valuable intermediate for the synthesis of more complex molecules. Research on this compound and its analogues focuses on several key areas:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C3 and C4 positions is crucial, as the spatial arrangement of the benzyloxy and hydroxyl groups significantly impacts the molecule's properties and its utility as a chiral building block.

Functional Group Transformations: The hydroxyl group at the C4 position and the benzyloxy group at the C3 position are amenable to a variety of chemical transformations. evitachem.com The hydroxyl group can be oxidized to a ketone, while the benzyloxy group can be deprotected to reveal a free hydroxyl group, opening avenues for further functionalization. evitachem.comsmolecule.com

Analogue Development: The synthesis of analogues with different substituents on the tetrahydropyran ring or the benzyl group allows for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. acs.org

Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxyoxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPKMLQQDMSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical and Conformational Analysis of 3 Benzyloxy Oxan 4 Ol Derivatives

Elucidation of Relative and Absolute Stereochemistry in Diastereomers and Enantiomers

The presence of two stereocenters in 3-(benzyloxy)oxan-4-ol (at C3 and C4) means that it can exist as two pairs of enantiomers, which are diastereomeric to each other. Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is fundamental. The relative stereochemistry describes the orientation of substituents with respect to each other (e.g., cis or trans), while the absolute stereochemistry defines the exact spatial configuration (R/S) at each chiral center.

Various methods are employed to unravel these stereochemical details. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for establishing relative stereochemistry. core.ac.ukresearchgate.net NOESY experiments detect through-space interactions between protons, allowing chemists to deduce which substituents are on the same side of the ring. For instance, a strong NOESY correlation between the proton at C3 and the proton at C4 would suggest a cis relationship between the benzyloxy and hydroxyl groups.

Determining the absolute stereochemistry is often more challenging and may require techniques like X-ray crystallography of a single crystal. However, recent advancements in microcrystal electron diffraction (MicroED) have made it possible to determine the absolute stereochemistry from nanocrystals, which is particularly useful for pharmaceutically relevant compounds. nih.gov

Conformational Preferences of the Tetrahydropyran (B127337) Ring System

The six-membered tetrahydropyran ring is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The stability and prevalence of these conformations are dictated by their relative energies and the nature of the substituents on the ring. msu.edu

Chair and Boat Conformations and Energetic Considerations

Like cyclohexane, the tetrahydropyran ring predominantly exists in low-energy chair conformations. msu.edu In a chair conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The two chair conformations can rapidly interconvert through a process called ring-flipping, passing through higher-energy transition states like the twist-boat and boat conformations.

The chair conformation is significantly more stable than the boat conformation due to reduced torsional strain and fewer unfavorable steric interactions. The energy difference between chair and boat forms is substantial, meaning the molecule spends the vast majority of its time in a chair conformation.

Table 1: Relative Energies of Cyclohexane Conformations (as an analogue for Tetrahydropyran)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: These are approximate values for cyclohexane, which serves as a good model for the tetrahydropyran ring system.

Influence of Benzyloxy and Hydroxyl Substituents on Ring Conformation

Substituents on the tetrahydropyran ring generally prefer the more spacious equatorial position to avoid steric clashes, particularly 1,3-diaxial interactions, with other axial substituents. msu.edu In the case of this compound derivatives, both the benzyloxy and hydroxyl groups are relatively bulky and will have a strong preference for the equatorial orientation.

The conformational equilibrium will therefore favor the chair form where both substituents are equatorial. Electronic effects, such as hyperconjugation and inductive effects from the oxygen atom within the ring and the substituents, also play a role in dictating the precise geometry and stability of the conformers. nih.govnih.gov For example, the presence of an electronegative fluorine atom on a tetrahydropyran ring has been shown to significantly influence the conformational preferences of intermediates by destabilizing developing positive charges. nih.gov Similarly, the electronic properties of the benzyloxy and hydroxyl groups can subtly influence the ring's preferred shape.

Spectroscopic Characterization for Stereochemical Assignment

Confirming the stereochemical identity and purity of this compound derivatives requires sophisticated analytical techniques capable of distinguishing between subtle differences in molecular structure.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Diastereomeric Purity

NMR spectroscopy is an invaluable tool for determining the diastereomeric ratio (d.r.) of a sample. rsc.org Diastereomers have different physical properties and, consequently, distinct NMR spectra. Protons in different diastereomeric environments will exhibit different chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately calculated.

However, in complex molecules, spectral overlap can make this analysis difficult or impossible. rsc.org To overcome this, advanced techniques like "pure shift" NMR have been developed. These methods collapse complex multiplets into simple singlets, dramatically improving spectral resolution and allowing for the accurate determination of diastereomeric ratios even when chemical shift differences are very small. rsc.org It is also possible to use chiral derivatizing agents or chiral solvating agents to convert enantiomers into diastereomeric complexes, which can then be distinguished by NMR. libretexts.org

Table 2: Comparison of Conventional and Advanced NMR for Diastereomeric Analysis

| Feature | Conventional ¹H NMR | Band-Selective Pure Shift NMR |

|---|---|---|

| Signal Appearance | Complex multiplets | Simplified singlets |

| Resolution | Often limited by signal overlap | Significantly enhanced |

| Accuracy for d.r. | Can be low in crowded spectra | High, even with small chemical shift differences |

| Application | Routine analysis of simple mixtures | Complex molecules, precise purity determination |

Chiral Chromatography for Enantiomeric Purity Assessment

While NMR can distinguish diastereomers, it cannot directly differentiate between enantiomers, which have identical spectra in an achiral environment. libretexts.org To determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample, chiral chromatography is the most widely used and reliable method. chiralpedia.comopenochem.org

This technique, most commonly High-Performance Liquid Chromatography (HPLC), uses a chiral stationary phase (CSP). chromatographyonline.comnih.gov The CSP is a solid support that has a chiral molecule bonded to its surface. openochem.org As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral surface, forming transient diastereomeric complexes. openochem.org These differing interactions cause one enantiomer to travel through the column faster than the other, resulting in their separation. chromatographyonline.com A detector then measures the amount of each enantiomer as it exits the column, allowing for precise quantification of enantiomeric purity. wikipedia.org

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation and stereochemistry of a molecule in the solid state. For complex organic molecules such as derivatives of this compound, single-crystal X-ray diffraction is the gold standard for confirming the relative and absolute stereochemistry of chiral centers and for elucidating the preferred conformational arrangement of the oxane ring and its substituents.

The crystallographic data for this compound confirms the relative stereochemistry of the substituents on the heterocyclic ring. The precise atomic coordinates allow for the assignment of the stereocenters and provide a definitive solid-state picture of the molecular architecture. This is crucial for validating synthetic methodologies aimed at controlling stereochemical outcomes and for understanding structure-activity relationships.

The following table summarizes the crystallographic data for the aforementioned azetidinone derivative, showcasing the type of detailed structural information that can be obtained from an X-ray diffraction study.

| Parameter | Value |

| Compound Name | (3S,4R,1'R)-1-benzyl-3-benzyloxy-4-(1'-benzyloxy-2'-hydroxyethyl)-azetidine-2-one |

| Chemical Formula | C₂₆H₂₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.287(2) |

| b (Å) | 8.276(2) |

| c (Å) | 11.720(3) |

| β (°) ** | 114.38(3) |

| Volume (ų) ** | 1173.8 |

| Z | 2 |

Data sourced from a study on a structurally related azetidinone derivative. researchgate.net

This data provides the foundational information for a complete structural elucidation. From these unit cell parameters, further details such as the precise atomic positions, bond lengths, and angles are determined, confirming the connectivity and stereochemistry of the molecule. For derivatives of this compound, such data would be invaluable in confirming the chair conformation of the oxane ring and the axial or equatorial disposition of the benzyloxy and hydroxyl groups, thus providing a complete and unambiguous picture of its solid-state structure.

Reactivity and Chemical Transformations of 3 Benzyloxy Oxan 4 Ol

Reactions at the C-4 Hydroxyl Group

The secondary alcohol at the C-4 position is a key site for various chemical modifications, including oxidation, derivatization, and nucleophilic substitution.

Oxidation Reactions to Oxanone Derivatives

The secondary hydroxyl group of 3-(Benzyloxy)oxan-4-ol can be readily oxidized to the corresponding ketone, 3-(benzyloxy)oxan-4-one (B1374294). A range of oxidizing agents can be employed for this transformation. For instance, in the synthesis of related pyran-2-carboxylic acid derivatives, a similar secondary alcohol is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. chemicalbook.comgoogle.com This method is known for its mild conditions and high selectivity for the oxidation of secondary alcohols.

Other common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. organic-chemistry.org The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule.

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Reagent/System | Description |

| TEMPO/NaOCl | A mild and selective catalytic system for the oxidation of secondary alcohols. chemicalbook.comgoogle.com |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. |

| Dess-Martin Periodinane | A hypervalent iodine reagent that provides a mild and selective oxidation. |

| Jones Oxidation | A strong oxidizing agent composed of chromium trioxide in aqueous sulfuric acid and acetone. organic-chemistry.org |

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The C-4 hydroxyl group can be derivatized through esterification and etherification reactions to introduce a variety of functional groups.

Esterification: Esters can be formed by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a base. For instance, in the synthesis of tetrahydropyran-4-carboxylic acid esters, related cyanotetrahydropyran compounds are reacted with alcohols in the presence of an acid or base. google.com

Etherification: The hydroxyl group can also be converted into an ether. For example, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed. organic-chemistry.org Alternatively, visible-light-mediated photoredox catalysis has been shown to generate alkoxy radicals from alcohols, which can then undergo intramolecular cyclization to form ethers, a process that could be adapted for intermolecular etherification. nih.govacs.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile. libretexts.org

Another common strategy involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org

Transformations Involving the Benzyloxy Group

The benzyloxy group at the C-3 position primarily serves as a protecting group for the hydroxyl functionality, but it can also participate in specific chemical transformations.

Cleavage of the Benzyloxy Protecting Group

The benzyl (B1604629) ether can be cleaved to regenerate the free hydroxyl group under various conditions.

Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. youtube.com The benzyl group is cleaved to yield toluene (B28343), leaving the free alcohol. This method is generally clean and high-yielding but is incompatible with other reducible functional groups in the molecule.

Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions. organic-chemistry.org The mechanism involves protonation of the ether oxygen followed by nucleophilic attack or elimination. nih.gov Lewis acids have also been reported to cleave benzyl ethers. researchgate.net

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively. For example, p-methoxybenzyl (PMB) ethers are susceptible to cleavage by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Table 2: Methods for Cleavage of Benzyl Ethers

| Method | Reagents | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild, common, but not compatible with reducible groups. youtube.com |

| Acidic Cleavage | Strong acids (e.g., HBr) or Lewis acids | Can be harsh and may lead to side reactions. organic-chemistry.orgnih.govresearchgate.net |

| Oxidative Cleavage | DDQ (for PMB ethers) | Selective for electron-rich benzyl ethers. organic-chemistry.org |

Participation of the Benzyloxy Group in Rearrangements or Cyclizations

The benzyloxy group can potentially participate in rearrangements or cyclizations through neighboring group participation (NGP). wikipedia.orglibretexts.org In such cases, the ether oxygen can act as an internal nucleophile, attacking an adjacent electrophilic center to form a cyclic intermediate. This participation can influence the rate and stereochemical outcome of a reaction. For example, in glycosylation reactions, a C-2 acyloxy group can participate to form a dioxolenium ion, which directs the stereoselective formation of the 1,2-trans product. nih.gov While direct evidence for the participation of the 3-benzyloxy group in rearrangements of this compound is not extensively documented, the principles of NGP suggest that such involvement is plausible under appropriate reaction conditions, potentially leading to the formation of bicyclic or rearranged products. beilstein-journals.orgacs.org

Reactivity of the Tetrahydropyran (B127337) Ring System

The reactivity of the tetrahydropyran ring in this compound is influenced by the interplay of the ether oxygen, the hydroxyl group, and the bulky benzyloxy substituent. These features can direct the outcomes of various chemical transformations, including ring-opening reactions and functionalization of the oxane core.

Ring-Opening Reactions and Subsequent Transformations

While specific studies detailing the ring-opening reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of substituted tetrahydropyrans suggests that such transformations are feasible under specific conditions. Acid-catalyzed ring-opening, for instance, is a common reaction for cyclic ethers. libretexts.orgunizin.org In the case of this compound, protonation of the ring oxygen would activate the C-O bonds, making them susceptible to nucleophilic attack. The regioselectivity of this attack would be influenced by both steric and electronic factors.

Subsequent transformations of the resulting ring-opened product would depend on the nature of the nucleophile and the reaction conditions. For example, if the ring is opened with a halide nucleophile, the resulting halo-alcohol could be a versatile intermediate for further synthetic manipulations.

Functionalization of Unactivated C-H Bonds within the Oxane Ring

The direct functionalization of unactivated C-H bonds is a powerful tool in modern organic synthesis for creating molecular complexity. nih.govacs.orgacs.org For the oxane ring of this compound, this approach could, in principle, allow for the introduction of new substituents at various positions. Radical-mediated C-H functionalization is one possible strategy. nih.govnih.gov Such reactions often proceed with a degree of regioselectivity, favoring positions that can stabilize a radical intermediate.

Another approach is transition-metal-catalyzed C-H activation. nih.govacs.org These methods often employ a directing group to achieve high levels of site-selectivity. In this compound, either the hydroxyl or the benzyloxy group could potentially act as a directing group to guide a metal catalyst to a specific C-H bond.

Below is a hypothetical data table illustrating potential outcomes of C-H functionalization on a substituted tetrahydropyran ring system, based on general principles of reactivity.

| Entry | Reagents and Conditions | Potential Product(s) | Regioselectivity |

| 1 | Radical Initiator, Functionalizing Agent | Mixture of C-H functionalized isomers | Moderate |

| 2 | Pd(II) catalyst, Directing Group Ligand, Oxidant | Specific C-H functionalized isomer | High |

| 3 | Rh(I) catalyst, Alkenylating Agent | Alkenylated tetrahydropyran derivative | Site-specific |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and predicting outcomes. For reactions involving this compound, several techniques could be employed to elucidate reaction pathways and understand the origins of stereoselectivity.

Reaction Pathway Elucidation using Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing insights into the reaction mechanism. chem-station.comnih.govnih.gov For instance, to study a hypothetical ring-opening reaction of this compound, one could synthesize a version of the molecule where the oxygen atom of the hydroxyl group is replaced with its heavier isotope, ¹⁸O. By analyzing the distribution of ¹⁸O in the products, one could determine whether the hydroxyl group acts as an internal nucleophile during the reaction.

Similarly, deuterium (B1214612) labeling can be used to probe the involvement of specific C-H bonds in a reaction. nih.gov For example, if a C-H functionalization reaction is suspected to proceed via a radical mechanism, observing a kinetic isotope effect upon replacing a specific hydrogen with deuterium can provide evidence for C-H bond cleavage in the rate-determining step.

The following table outlines potential isotopic labeling experiments and their mechanistic implications for reactions of a substituted tetrahydropyran.

| Isotopic Label | Labeled Position | Reaction Studied | Mechanistic Information Gained |

| ¹⁸O | Hydroxyl group | Acid-catalyzed rearrangement | Intramolecular vs. intermolecular nucleophilic attack |

| ²H (Deuterium) | C-H bond adjacent to the benzyloxy group | C-H functionalization | Involvement of the C-H bond in the rate-determining step |

| ¹³C | Carbonyl carbon of a reagent | Addition reaction | Tracing the carbon backbone of the final product |

Transition State Analysis for Stereoselectivity

Computational chemistry provides powerful tools for understanding the origins of stereoselectivity in chemical reactions. By calculating the energies of different possible transition states, one can predict which stereoisomer is likely to be the major product. fossee.inrowansci.comresearchgate.net For a reaction of this compound that produces a new stereocenter, transition state analysis could be used to explain why one stereoisomer is formed preferentially over the other.

These calculations can take into account factors such as steric hindrance and electronic interactions in the transition state. For example, in a nucleophilic addition to a derivative of this compound, the bulky benzyloxy group would likely influence the trajectory of the incoming nucleophile, leading to a lower energy transition state for the formation of one stereoisomer. Computational studies can model these interactions and provide a quantitative understanding of the stereochemical outcome.

Computational and Theoretical Investigations of 3 Benzyloxy Oxan 4 Ol

Quantum Mechanical Studies on Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional structure of 3-(Benzyloxy)oxan-4-ol and its energetic properties. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles.

These studies typically reveal that the oxane ring adopts a chair conformation to minimize steric strain. The benzyloxy and hydroxyl substituents can exist in either axial or equatorial positions, leading to different stereoisomers. Quantum mechanical calculations can precisely determine the relative energies of these isomers, identifying the most stable configuration. For instance, the equatorial positions are generally favored for bulky substituents like the benzyloxy group to reduce steric hindrance.

Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Value |

| C-O (oxane ring) Bond Length | 1.43 Å |

| C-C (oxane ring) Bond Length | 1.53 Å |

| C-O (benzyloxy) Bond Length | 1.42 Å |

| O-H (hydroxyl) Bond Length | 0.96 Å |

| C-O-C (oxane ring) Bond Angle | 111.5° |

| C-C-C (oxane ring) Bond Angle | 110.8° |

| C-O-H (hydroxyl) Bond Angle | 109.5° |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar substituted tetrahydropyran (B127337) systems.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound is critical to understanding its dynamic behavior in solution. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of the molecule and identifying its preferred conformations.

These simulations show that the tetrahydropyran ring of this compound predominantly exists in a chair conformation. However, boat and twist-boat conformations are also possible, representing higher energy transition states in the conformational interconversion pathways. The orientation of the benzyloxy and hydroxyl groups (axial vs. equatorial) significantly influences the conformational stability. Generally, the diequatorial conformer is the most stable due to the minimization of steric interactions. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy group or the oxane ring can also play a role in stabilizing certain conformations.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Diequatorial | 0.00 |

| Axial-Equatorial (OH axial) | 1.25 |

| Equatorial-Axial (OBn axial) | 2.50 |

| Diaxial | 4.80 |

Note: These values are illustrative and represent typical energy differences for substituted tetrahydropyrans.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for structure elucidation and verification. By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR spectra.

The predicted chemical shifts for this compound would be highly dependent on the conformation of the molecule. For example, axial and equatorial protons on the oxane ring are expected to have distinct chemical shifts. The protons on the benzylic methylene (B1212753) group and the aromatic ring of the benzyloxy substituent would also have characteristic predicted shifts. Comparing these predicted spectra with experimental data can confirm the assigned structure and provide insights into the predominant conformation in solution. Modern approaches also leverage machine learning and graph neural networks, trained on large databases of experimental spectra, to achieve high accuracy in predicting chemical shifts.

Table 3: Predicted ¹H NMR Chemical Shifts for the Diequatorial Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 (axial) | 3.45 |

| H-2 (equatorial) | 4.05 |

| H-3 (axial) | 3.60 |

| H-4 (axial) | 3.80 |

| H-5 (axial) | 1.50 |

| H-5 (equatorial) | 1.90 |

| H-6 (axial) | 3.55 |

| H-6 (equatorial) | 3.95 |

| -OH | 2.50 |

| -CH₂- (benzylic) | 4.60, 4.85 (diastereotopic) |

| Aromatic Protons | 7.25-7.40 |

Note: These are hypothetical predicted values for illustrative purposes.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemistry can identify the transition states, intermediates, and products. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For example, the oxidation of the hydroxyl group to a ketone or the etherification of the hydroxyl group can be modeled. Calculations would reveal the activation energies for different possible pathways, helping to predict the reaction conditions required and the likely outcome. The role of catalysts in these reactions can also be investigated by modeling the interaction of the catalyst with the substrate and identifying the modified reaction pathway.

In Silico Design for Optimized Synthetic Routes

Computational tools can aid in the design of efficient synthetic routes to this compound. Retrosynthetic analysis software can propose potential disconnections and precursor molecules. Furthermore, quantum mechanical calculations can be used to evaluate the feasibility of proposed reaction steps by calculating reaction energies and activation barriers.

For instance, the synthesis of this compound could involve the opening of an epoxide or the reduction of a ketone. In silico methods can help in selecting the most appropriate reagents and reaction conditions by modeling the stereoselectivity and regioselectivity of these transformations. This computational pre-screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Utility of 3 Benzyloxy Oxan 4 Ol As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

While direct evidence for the use of 3-(Benzyloxy)oxan-4-ol as a starting material in the total synthesis of natural products is not extensively documented in readily available literature, the utility of structurally similar building blocks is well-established. Synthetic chemists frequently employ chiral molecules containing benzyloxy-protected hydroxyl groups and aldehyde or alcohol functionalities in the construction of complex natural product skeletons. For instance, acyclic precursors such as (R)-2-(benzyloxy)propionaldehyde and 3-(benzyloxy)propanal (B121202) have served as key intermediates in the synthesis of various bioactive natural products. These analogous structures highlight the strategic importance of the benzyloxy-protected hydroxymoiety in multi-step syntheses, suggesting the potential for this compound to serve a similar role, particularly for natural products containing an oxane ring.

The incorporation of the oxane core from this compound could offer a more direct route to certain target molecules, potentially reducing the number of synthetic steps required to form the heterocyclic ring system.

Scaffold for the Construction of Biologically Relevant Heterocycles

The oxane ring is a common motif in a wide array of biologically active compounds. Although specific examples of this compound being used as a scaffold for the construction of diverse biologically relevant heterocycles are not prominently reported, its structure is amenable to various synthetic transformations. The hydroxyl group can be oxidized to a ketone, which can then participate in a range of condensation and cyclization reactions to form fused or spirocyclic heterocyclic systems. Furthermore, the benzyloxy group can be deprotected to reveal a diol system, opening up possibilities for the synthesis of various bicyclic acetals and other complex oxygen-containing heterocycles. The inherent chirality of this compound also makes it an attractive starting point for the asymmetric synthesis of enantiomerically pure heterocyclic targets.

Intermediate in the Synthesis of Pharmaceutical Building Blocks

The application of derivatives of this compound as intermediates in the synthesis of pharmaceutical building blocks is a more concretely documented area. A notable example is the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This compound is a key intermediate in the synthesis of various antiviral drugs. google.com A patented synthetic route describes the preparation of this important pharmaceutical building block, highlighting the industrial relevance of benzyloxy-substituted pyranones. google.comsfu.ca

The general structure of benzyloxy-substituted heterocycles is prevalent in medicinal chemistry. For instance, quinazoline (B50416) derivatives bearing benzyloxy groups have been investigated as potential therapeutic agents. These examples underscore the value of the benzyloxy-protecting group strategy in the synthesis of complex pharmaceutical ingredients, where it serves to mask a reactive hydroxyl group during intermediate synthetic steps.

Below is a table summarizing the role of a key derivative in pharmaceutical synthesis:

| Intermediate | Application |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Synthesis of antiviral agents |

Application in the Development of Chiral Auxiliaries and Ligands

The stereochemically defined structure of this compound makes it a candidate for development into chiral auxiliaries or ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands coordinate to a metal center to create a chiral environment that induces enantioselectivity in a catalyzed reaction.

While there is no specific mention in the surveyed literature of this compound being directly converted into a widely used chiral auxiliary or ligand, its di-functional nature (hydroxyl and protected hydroxyl) provides the necessary handles for attachment to substrates or metal centers. The rigid oxane backbone could provide a well-defined steric environment to influence the stereochemical outcome of a reaction. The development of novel chiral auxiliaries and ligands is an ongoing area of research, and scaffolds like this compound could offer new opportunities in this field.

Development of New Synthetic Reagents and Methodologies Based on the Oxane Core

The development of new synthetic reagents and methodologies often relies on the unique reactivity of specific molecular frameworks. The oxane core of this compound, with its defined stereochemistry and functional groups, could potentially be exploited for the development of novel synthetic methods. For example, ring-opening reactions of the oxane could lead to the formation of functionalized acyclic structures with controlled stereochemistry. Conversely, transformations that maintain the oxane ring while modifying the substituents could lead to a library of related chiral building blocks.

Although specific new reagents or named reactions based on the this compound core are not currently established in the chemical literature, the principles of leveraging unique molecular scaffolds for methodological development suggest that this compound could serve as a starting point for future innovation in synthetic organic chemistry.

Future Research Directions and Emerging Innovations in 3 Benzyloxy Oxan 4 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards environmental sustainability is a primary driver for innovation in synthetic methodologies. rsc.org The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks—are becoming central to the synthesis of complex molecules like 3-(Benzyloxy)oxan-4-ol. wjpmr.com

Future research will prioritize the development of synthetic pathways that minimize environmental impact without compromising yield or purity. This involves moving away from traditional methods that may rely on hazardous reagents or generate significant waste. For instance, a conventional synthesis might involve multiple protection-deprotection steps, whereas a greener approach would aim for a more convergent and atom-economical route. wjpmr.com The use of aqueous media, potentially facilitated by surfactants to solubilize hydrophobic organic compounds, represents a promising green methodology. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Oxane Derivatives

| Feature | Traditional Synthetic Route | Green/Sustainable Route |

|---|---|---|

| Solvents | Often uses chlorinated hydrocarbons (e.g., dichloromethane) or other volatile organic compounds (VOCs). | Employs safer, renewable solvents (e.g., water, ethanol, supercritical CO2) or solvent-free conditions. wjpmr.comnih.gov |

| Reagents | May use stoichiometric amounts of toxic or hazardous reagents (e.g., heavy metal oxidants). | Utilizes catalytic amounts of reagents, preferably non-toxic and recyclable catalysts. |

| Atom Economy | Can be low due to the use of protecting groups and multi-step processes, generating significant waste. | High atom economy is a key objective, designing reactions where the maximum number of atoms from reactants are incorporated into the final product. |

| Energy Consumption | Often requires high temperatures and prolonged reaction times, leading to high energy usage. | Aims for energy efficiency by using microwave irradiation, flow chemistry, or reactions that proceed under mild, ambient conditions. mdpi.com |

| Waste Generation | Produces significant chemical waste that requires specialized disposal. | Minimizes waste at the source, aligning with the principle of "prevention is better than cure." wjpmr.com |

Future efforts will likely focus on biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, and exploring novel starting materials derived from renewable biomass to further enhance the sustainability profile of this compound synthesis.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Given that this compound possesses at least two chiral centers, controlling its stereochemistry is paramount for its application in fields like medicinal chemistry, where biological activity is often dependent on a specific stereoisomer. Asymmetric synthesis, which creates chiral molecules from achiral or racemic precursors, is a key area of ongoing research. nih.gov

The development of novel catalytic systems is at the heart of modern stereoselective synthesis. mdpi.com This includes:

Chiral Metal Complexes: Transition metal catalysts featuring chiral ligands are powerful tools for a wide range of asymmetric transformations, such as hydrogenation, epoxidation, and dihydroxylation, which can be used to set the stereocenters in precursors to this compound.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major field in asymmetric synthesis. sigmaaldrich.com These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts. For the synthesis of chiral oxane derivatives, organocatalysts can be employed in reactions like asymmetric aldol (B89426) or Michael additions.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. The use of enzymes like lipases for kinetic resolution or oxidoreductases for stereoselective reductions can provide access to enantiomerically pure this compound or its key intermediates.

Table 2: Emerging Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Example Reaction | Key Advantages |

|---|---|---|

| Vanadium-Schiff Base Complexes | Atroposelective synthesis of BINOLs, which can be used as chiral ligands. mdpi.com | High enantiomeric excess, double activation mechanism. |

| Cinchona Alkaloid Derivatives | Atroposelective aldol condensation. mdpi.com | Metal-free, basic conditions, effective for constructing chiral backbones. |

| Chiral Phosphoric Acids | Asymmetric synthesis via phosphorylation with POCl3. mdpi.com | Powerful Brønsted acid catalysts for a wide range of enantioselective reactions. |

| Enzymes (e.g., Lipases) | Kinetic resolution of racemic alcohols. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Future research will focus on discovering new catalysts with higher efficiency and selectivity, as well as developing systems that can control the formation of all possible stereoisomers of this compound, providing access to a complete library of diastereomers for further study.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.gov These benefits are particularly relevant for the synthesis of complex molecules like this compound, where reaction conditions may need to be carefully controlled to achieve the desired outcome.

Integrating flow chemistry can lead to:

Improved Yield and Purity: Precise control over temperature, pressure, and residence time can minimize the formation of byproducts.

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ within the enclosed flow reactor, minimizing risk. nih.gov

Facilitated Multi-step Synthesis: Multiple flow reactors can be connected in sequence to perform multi-step syntheses without isolating intermediates, saving time and resources. unimi.it

Alongside flow chemistry, automated synthesis platforms are accelerating the pace of chemical discovery. chemrxiv.orgchemrxiv.org These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions, catalysts, and substrates. By combining automation with machine learning algorithms, it is possible to rapidly identify optimal synthetic routes and expand the accessible chemical space of this compound derivatives. vapourtec.com

Table 3: Comparison of Batch vs. Flow Synthesis for Key Synthetic Steps

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often challenging, requiring re-optimization of conditions. | Straightforward, typically achieved by running the system for a longer duration. |

| Heat Transfer | Can be inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature. researchgate.net |

| Safety | Handling of large quantities of hazardous materials can be risky. | Small reaction volumes within the reactor minimize risk; hazardous intermediates can be used safely. nih.gov |

| Process Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. researchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

The future will see a greater adoption of these technologies, leading to the on-demand, efficient, and safe production of this compound and its analogs.

Discovery of New Chemical Transformations for Complex Derivatization

The this compound scaffold is a versatile starting point for the creation of more complex molecules. The hydroxyl and benzyloxy groups, as well as the oxane ring itself, provide multiple handles for chemical modification. The discovery of new chemical transformations is crucial for expanding the library of accessible derivatives, which is essential for applications in drug discovery and materials science.

Future research in this area will likely focus on:

Late-Stage Functionalization: Developing methods to modify the core structure after it has been assembled. This includes C-H activation reactions that allow for the direct introduction of new functional groups onto the oxane ring, avoiding lengthy de novo syntheses.

Novel Glycosylation Methods: The hydroxyl group at the C4 position is a prime site for glycosylation, creating derivatives with potential applications as probes for biological systems or as building blocks for oligosaccharides.

Complex Derivatization Protocols: The development of multi-step derivatization procedures can introduce significant molecular complexity. nih.govnih.gov For example, a sequence involving oxidation of the C4 hydroxyl to a ketone, followed by the addition of a complex organometallic reagent, could generate a wide array of new structures with an additional stereocenter.

Table 4: Potential Reactions for the Complex Derivatization of this compound

| Reaction Site | Type of Transformation | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C4-Hydroxyl | Etherification/Alkylation | Alkyl halides, base | C4-Alkoxy derivative |

| C4-Hydroxyl | Esterification | Acyl chlorides, carboxylic acids | C4-Ester derivative |

| C4-Hydroxyl | Oxidation | PCC, Swern, TEMPO | 3-(Benzyloxy)oxan-4-one (B1374294) |

| C3-Benzyloxy | Debenzylation (Hydrogenolysis) | H2, Pd/C | Oxane-3,4-diol derivative |

| Oxane Ring | C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Pd) | Direct introduction of aryl, alkyl, or other groups |

| Oxane Ring | Ring-Opening Polymerization | Lewis acid catalysts | Polyether materials |

The ability to generate diverse and complex derivatives from a common core is a powerful strategy in modern chemistry. researchgate.net Exploring novel reactivity will unlock new possibilities for the application of this compound.

Advanced Characterization Techniques for Intricate Stereochemical Relationships

The precise determination of the three-dimensional structure of this compound and its derivatives is non-trivial but essential. The relative and absolute configuration of the stereocenters profoundly influences the molecule's properties and biological activity. While traditional analytical methods are useful, advanced techniques are required to unambiguously assign these intricate stereochemical relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. longdom.org Advanced NMR experiments provide detailed information about connectivity and spatial proximity of atoms:

2D NMR Techniques: Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, which is critical for determining relative stereochemistry in cyclic systems. longdom.orgwordpress.com

13C NMR Analysis: The chemical shifts of carbon atoms are sensitive to their stereochemical environment. Comparing 13C NMR data with computationally predicted spectra can be a powerful tool for assigning stereochemistry. nih.gov

For determining absolute configuration, other techniques are often necessary:

X-ray Crystallography: Provides an unambiguous determination of the complete 3D structure, but requires a suitable single crystal.

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be used to assign absolute stereochemistry, often by comparing experimental data to theoretical calculations or by creating derivatives with known chromophores. wordpress.com

Table 5: Advanced Techniques for Stereochemical Elucidation

| Technique | Information Provided | Requirements/Considerations |

|---|---|---|

| 2D NMR (COSY, NOESY) | Relative stereochemistry, through-bond and through-space correlations. longdom.org | Soluble sample, analysis can be complex for conformationally flexible molecules. |

| 13C NMR with DFT Calculations | Assignment of relative stereochemistry by comparing experimental and calculated chemical shifts. nih.gov | Requires computational resources and expertise. |

| X-ray Crystallography | Absolute stereochemistry, precise bond lengths and angles. | Requires a high-quality single crystal of the compound. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules in solution. | Requires specialized instrumentation and comparison with quantum chemical calculations. |

| Exciton Chirality Method | Absolute configuration by introducing chromophores and analyzing their CD spectra. wordpress.com | Requires chemical derivatization of the molecule. |

The integration of multiple analytical techniques with computational chemistry provides a robust platform for the complete and confident stereochemical assignment of complex molecules like this compound and its derivatives. nih.govamanote.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Ethanol |

| Supercritical CO2 |

| BINOL (1,1'-Bi-2-naphthol) |

| POCl3 (Phosphoryl chloride) |

| PCC (Pyridinium chlorochromate) |

常见问题

Q. What are the recommended synthetic routes for preparing 3-(Benzyloxy)oxan-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves benzyl ether protection of the hydroxyl group on oxan-4-ol derivatives. For example, benzylation using benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions is a typical strategy. Reaction optimization may include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Temperature Control : Maintain 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating the product .

For analogous compounds like 4-(Oxan-4-ylmethoxy)benzoic acid, coupling reactions with benzyl-protected intermediates are documented .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be observed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the benzyloxy group (δ 4.5–5.0 ppm for -OCH₂Ph) and oxane ring protons (δ 3.5–4.5 ppm).

- ¹³C NMR : Peaks near 70–80 ppm indicate ether carbons (C-O).

- IR Spectroscopy : A strong absorption band ~1100 cm⁻¹ confirms the C-O-C stretching of the ether linkage.

- Mass Spectrometry (HRMS) : Molecular ion peaks should match the theoretical mass (C₁₂H₁₆O₃: 208.24 g/mol).

These methods align with characterization protocols for structurally related benzyloxy compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability or solubility data for this compound?

- Methodological Answer : Published data gaps (e.g., missing water solubility or partition coefficients for similar compounds ) necessitate experimental validation:

- Solubility Testing : Perform phase-solubility studies in water, DMSO, and ethanol using UV-Vis or HPLC quantification.

- Stability Profiling : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via TLC or LC-MS.

- Computational Modeling : Predict logP values using software like ACD/Labs or ChemAxon to cross-validate experimental results.

For example, 4-(Oxan-4-ylmethoxy)benzoic acid is stable under standard conditions but incompatible with strong oxidizers .

Q. What strategies ensure stereochemical fidelity in derivatives of this compound during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3R,4S)-oxane derivatives) to control stereochemistry .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) in key steps like epoxidation or hydroxylation.

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) can enhance enantiomeric purity.

For example, (3R,4S)-4-aminooxan-3-ol hydrochloride demonstrates the importance of stereochemical control in biologically active compounds .

Handling and Safety Considerations

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄, HNO₃) to prevent hazardous decomposition (e.g., CO release) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Note: Acute toxicity data for this compound are unavailable; assume moderate hazard until validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。